6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrazine ring, with a carboxylic acid group and a 4-methylphenyl group attached.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant biological activity, including acting as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1) and cytochrome cyp8b1 .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in viral replication and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antibacterial activity using the microbroth dilution method .
Result of Action
Similar compounds have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
The synthesis of 6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring, followed by further cyclization to form the pyrazine ring . The reaction conditions often involve heating the reactants in a suitable solvent, such as toluene, in the presence of a catalyst like copper(I) iodide .
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Cyclization: Further cyclization reactions can be performed to create more complex fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research showing promising results in inhibiting the proliferation of cancer cells.
Biological Studies: The compound is used to investigate the mechanisms of action of triazolopyrazines and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to study the effects of triazolopyrazines on various biological pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other triazolopyrazines, such as:
3-Trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine: Known for its anticancer properties.
1,2,3-Triazolo[1,5-a]pyrazine: Studied for its antibacterial activity.
1,2,3-Triazolo[4,5-b]pyrazine: Used in the development of fluorescent probes and polymers.
The uniqueness of 6-(4-Methylphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-(4-methylphenyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-7-2-4-8(5-3-7)9-6-17-11(12(18)14-9)10(13(19)20)15-16-17/h2-6H,1H3,(H,14,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSEYKITDQJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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